6-Methoxyflavanone

概要

説明

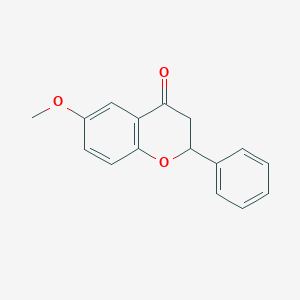

6-Methoxyflavanone is a flavonoid compound belonging to the flavanone class. It is characterized by the presence of a methoxy group at the sixth position of the flavanone structure. This compound is known for its yellow crystalline appearance and is soluble in common organic solvents such as methanol and ethanol, but insoluble in water . It has a melting point of approximately 165-170°C .

準備方法

Synthetic Routes and Reaction Conditions: 6-Methoxyflavanone can be synthesized through various synthetic routes. One common method involves the reaction of 2-hydroxyacetophenone with 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide, followed by cyclization to form the flavanone structure. The reaction conditions typically involve refluxing the reactants in ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

化学反応の分析

Types of Reactions: 6-Methoxyflavanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding flavones or other oxidized derivatives.

Reduction: Reduction reactions can convert it to dihydroflavanones or other reduced forms.

Substitution: Substitution reactions can introduce different functional groups at various positions on the flavanone structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.

Major Products Formed:

Oxidation: Formation of flavones and other oxidized derivatives.

Reduction: Formation of dihydroflavanones and other reduced forms.

Substitution: Formation of substituted flavanones with various functional groups.

科学的研究の応用

Pharmacological Properties

1. Neuropharmacological Effects

6-Methoxyflavanone has been studied for its neuroprotective properties. Research indicates that it acts as a GABA-A receptor agonist, which is significant in treating anxiety and depression. In a study involving mice, administration of this compound improved locomotion, anxiety levels, and memory performance in various behavioral tests such as the Morris water maze and tail suspension test .

2. Cognitive Enhancement

The compound has shown promise in reversing cognitive impairments induced by chronic ethanol exposure. It was found to enhance memory and learning capabilities while exhibiting antioxidant and anti-inflammatory effects, which are crucial for neuroprotection .

3. Antidiabetic Activity

Extracts containing this compound from Stevia rebaudiana have demonstrated antidiabetic effects. The compound's ability to modulate glucose metabolism positions it as a potential candidate for managing diabetes .

Antioxidant and Anti-Inflammatory Properties

1. Antioxidant Activity

this compound exhibits strong antioxidant properties, which contribute to its neuroprotective effects. In silico studies have shown favorable binding energies with antioxidant enzymes, suggesting its potential role in enhancing cellular defense mechanisms against oxidative stress .

2. Immunomodulatory Effects

The compound has been linked to immunomodulatory actions through the suppression of NFAT-mediated T-cell activation. This effect can be beneficial in managing autoimmune conditions or enhancing immune responses .

Antifungal Properties

Research has indicated that this compound possesses antifungal activity against Candida albicans, making it a candidate for therapeutic applications in treating fungal infections .

Case Studies and Research Findings

作用機序

類似化合物との比較

- 4’-Fluoro-6-methoxyflavanone

- 6,3’-Dimethoxyflavanone

- 6-Methoxyflavone

Comparison: 6-Methoxyflavanone is unique in its specific interactions with GABA receptors and its potential anxiolytic and anti-cancer properties. While 4’-fluoro-6-methoxyflavanone and 6,3’-dimethoxyflavanone also exhibit inhibitory behavior towards bitter taste receptors, this compound shows a distinct profile in its biological activities .

生物活性

6-Methoxyflavanone (6-MOF) is a naturally occurring flavonoid with a diverse range of biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its flavonoid backbone, which includes a methoxy group at the 6-position. This structural feature is crucial for its biological activity, influencing its interaction with various biological targets.

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of 6-MOF, particularly in models of cognitive impairment. For instance, a study demonstrated that 6-MOF acts as a GABA-A receptor agonist, significantly improving anxiety, depression, and memory in mouse models. The compound was administered at doses of 25, 50, and 75 mg/kg, leading to notable improvements in behavioral tests such as the elevated plus maze and Morris water maze .

Key Findings:

- Anxiety and Depression: Significant reduction in anxiety-like behaviors was observed at higher doses (50 and 75 mg/kg).

- Memory Enhancement: Improved performance in novel object recognition tests indicated enhanced cognitive function .

Antioxidant Activity

6-MOF exhibits strong antioxidant properties, which are crucial for its neuroprotective effects. In silico studies indicated a minimum binding energy of -7.1 k/cal/mol with antioxidant enzymes, suggesting effective interaction and potential enhancement of antioxidant defenses in neuronal tissues .

Table 1: Neurochemical Effects of 6-MOF

| Dose (mg/kg) | Vitamin C Levels (Frontal Cortex) | Dopamine Levels (Hippocampus) | Serotonin Levels (Hippocampus) | Noradrenaline Levels (Frontal Cortex) |

|---|---|---|---|---|

| 25 | Increased | No significant change | Increased | No significant change |

| 50 | Increased | Increased | Increased | Increased |

| 75 | Significantly increased | Significantly increased | Significantly increased | Significantly increased |

Anti-inflammatory and Immunomodulatory Effects

In addition to its neuroprotective properties, 6-MOF has been reported to possess anti-inflammatory effects. It inhibits the activation of NFAT-mediated T-cell activation, suggesting potential applications in autoimmune conditions . Furthermore, it has shown promise in reducing inflammation through COX-2 inhibition .

Antimicrobial Activity

Research has also indicated that 6-MOF exhibits antifungal activity against Candida albicans, highlighting its potential use in treating fungal infections . Additionally, it has been noted for its cytotoxic effects against various cancer cell lines, including melanoma and lung carcinoma .

Case Studies and Clinical Implications

Several case studies have explored the therapeutic implications of 6-MOF:

- Cognitive Decline: A study involving chronic ethanol exposure demonstrated that treatment with 6-MOF reversed cognitive impairments associated with neurotoxicity. Behavioral assessments showed significant improvements in learning and memory tasks .

- Cancer Research: Investigations into the cytotoxic effects of 6-MOF on cancer cells have revealed promising results, suggesting its potential as an adjunct therapy in cancer treatment protocols .

特性

IUPAC Name |

6-methoxy-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-18-12-7-8-15-13(9-12)14(17)10-16(19-15)11-5-3-2-4-6-11/h2-9,16H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YURQMHCZHLMHIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(CC2=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3034-04-6 | |

| Record name | 6-Methoxyflavanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3034-04-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。